molecular formula C20H18F3N3O4 B2748006 1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine CAS No. 339019-79-3

1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine

Cat. No.: B2748006
CAS No.: 339019-79-3
M. Wt: 421.376
InChI Key: NAHMMGGJBKFTTG-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine is a complex organic compound characterized by its unique structural features, including a nitro group, a trifluoromethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Trifluoromethylbenzoyl Group:

    Oximination: The formation of the oxime group is carried out by reacting the benzoyl derivative with hydroxylamine hydrochloride under basic conditions.

    Piperidine Ring Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone or aldehyde.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products:

    Amines: From the reduction of the nitro group.

    Substituted Piperidines: From nucleophilic substitution reactions.

    Ketones/Aldehydes: From the hydrolysis of the oxime group.

Scientific Research Applications

1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine can be compared with other compounds having similar structural features:

    Nitrobenzene Derivatives: These compounds also contain a nitro group on a benzene ring but lack the trifluoromethyl and piperidine groups, leading to different reactivity and applications.

    Trifluoromethylbenzoyl Compounds: These compounds share the trifluoromethylbenzoyl group but may have different substituents, affecting their chemical properties and uses.

    Piperidine Derivatives: Compounds with a piperidine ring but different substituents can have varied pharmacological and chemical properties.

Comparison with Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)benzoyl chloride
  • 1-(2-Nitrophenyl)piperidine

Properties

IUPAC Name

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4/c21-20(22,23)16-6-4-5-15(12-16)19(27)30-24-13-14-7-8-17(18(11-14)26(28)29)25-9-2-1-3-10-25/h4-8,11-13H,1-3,9-10H2/b24-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHMMGGJBKFTTG-CFRMEGHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)/C=N\OC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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